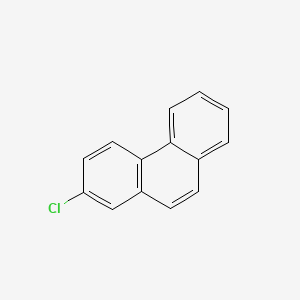

2-Chlorophenanthrene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAELFLZXCHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179175 | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24423-11-8 | |

| Record name | 2-Chlorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2 Chlorophenanthrene

Established Synthetic Pathways of Phenanthrene (B1679779) Derivatives

The creation of the phenanthrene core is a critical first step, and several powerful methodologies have been developed by organic chemists to achieve this. These pathways offer access to a wide variety of substituted phenanthrenes, which can then be further functionalized.

Anionic Cyclization Approaches for Phenanthrene Ring Generation

Anionic cyclization represents a key strategy for forming the phenanthrene ring system. This method involves the intramolecular nucleophilic addition of a carbanion to an aromatic ring. For instance, 4-aryl-1-lithio-1,3-butadienes can undergo highly efficient and selective intramolecular nucleophilic addition to aromatic rings. nih.gov When 4-naphthyl-1-lithio-1,3-butadienes are reacted at elevated temperatures (e.g., 75°C), a skeletal rearrangement can occur, leading to the formation of tetrasubstituted phenanthrenes. nih.gov This process proceeds through a dearomatization/rearomatization sequence. nih.gov Another example includes a hydride-induced anionic cyclization, which has been utilized to synthesize polysubstituted 6-H-phenanthridines, a related nitrogen-containing heterocyclic system. nih.gov A practical application of anionic cyclization was demonstrated in the large-scale synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione, where this reaction was a key step in generating the phenanthrene ring. researchgate.net

Directed Metalation-Based Cross-Coupling Strategies

Directed metalation, particularly directed ortho metalation (DoM), combined with cross-coupling reactions like the Suzuki-Miyaura coupling, provides a versatile and regioselective route to phenanthrene derivatives. acs.orgnih.gov This strategy allows for the precise construction of substituted phenanthrenes by first functionalizing specific positions on an aromatic ring through metalation, followed by coupling with another aromatic component. acs.orgnih.govacs.org The resulting biaryl compounds can then be cyclized to form the phenanthrene skeleton through a process called directed remote metalation (DreM). acs.orgnih.govacs.org This combined DoM–Suzuki–Miyaura–DreM sequence has been successfully used to synthesize various hydroxylated 1-methylphenanthrenes. acs.org The versatility of this approach has also been demonstrated in the total synthesis of phenanthrene natural products, showcasing its power in constructing complex, polycyclic systems with high regioselectivity. researchgate.net

Palladium-Catalyzed Annulation Reactions for Phenanthrene Scaffold Construction

Palladium-catalyzed annulation reactions have emerged as an efficient and powerful tool for constructing the phenanthrene framework. rsc.orgthieme-connect.comthieme-connect.com These methods often involve the coupling of multiple components in a cascade reaction. One such approach is the palladium-catalyzed three-component cascade reaction involving a Suzuki-Miyaura coupling, followed by alkyne insertion and subsequent annulation via C-H activation to yield phenanthrene derivatives. rsc.org Another strategy involves the palladium-catalyzed annulation of 2,2′-dibromobiphenyls with alkynes, which provides an effective route to functionalized phenanthrenes. thieme-connect.comthieme-connect.com This method has been shown to tolerate a variety of functional groups on the alkyne partner. thieme-connect.com Furthermore, a novel palladium-catalyzed annulation of in situ generated arynes with o-halostyrenes has been developed, affording substituted phenanthrenes in good to excellent yields. researchgate.net This particular methodology has been successfully applied to the formal total synthesis of the alkaloid (±)-tylophorine. researchgate.net

Specific Synthesis of Chlorophenanthrenes and Isomers

The introduction of a chlorine atom onto the phenanthrene ring can be achieved through direct chlorination or as a consequence of chlorination processes on the parent PAH.

Regioselective Chlorination Strategies

Achieving regioselectivity in the chlorination of phenanthrene can be challenging. However, specific directing groups can influence the position of chlorination. For instance, in the synthesis of a key intermediate for the natural product bazzanin K, regioselective chlorination was directed by an isopropyl ether group on a precursor molecule. oregonstate.edu The synthesis of 3-chlorophenanthrene (B1352327) has been historically achieved from 3-phenanthrenesulfonic acid. acs.org Diazotization of aminophenanthrenes, followed by a Sandmeyer-type reaction, has also been employed to prepare 1-, 2-, and 3-phenanthryl halides. acs.org

Formation during Chlorination of Parent PAHs

Chlorophenanthrenes, including 2-chlorophenanthrene, can be formed as byproducts during the chlorination of water containing phenanthrene and other PAHs. innocua.netnih.govresearchgate.net This process is relevant in water treatment facilities where chlorine is used as a disinfectant. innocua.net Studies have shown that the reaction of PAHs with chlorine can lead to the formation of various chlorinated derivatives. innocua.netrsc.org For example, in the degradation of phenanthrene with hypochlorous acid, 9-chlorophenanthrene (B119892) was identified as a product. rsc.org The formation of these chlorinated PAHs is often attributed to an aromatic electrophilic substitution mechanism. rsc.org The presence of 9,10-dichlorophenanthrene (B1359921) has been detected in urban air particulates, suggesting its formation through secondary atmospheric reactions. acs.org

Tailor-Made Reference Compound Synthesis for Analytical Purposes

The synthesis of specific, or "tailor-made," reference compounds is a critical step in the unequivocal identification and quantification of environmental contaminants. This compound, as a member of the chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) family, is of interest in environmental and toxicological studies due to its potential for formation during water treatment processes like chlorination. nih.govresearchgate.net Its use as a reference standard is essential for developing and validating analytical methods designed to detect and measure halogenated PAHs in various environmental samples. lookchem.com

In research investigating the transformation products of PAHs during chlorination, the unambiguous identification of resulting compounds is paramount. To this end, suspected products like specific Cl-PAH isomers are synthesized to serve as authentic reference materials. researchgate.net These tailor-made standards are then used to compare against the retention times and mass spectra of compounds detected in experimental samples, confirming their identity and allowing for accurate quantification. researchgate.net For instance, in studies of PAH reactions in chlorinated water, various chlorinated products are formed, and their identification relies on comparison with synthesized standards. nih.gov The availability of pure this compound allows researchers to assess its potential health risks, including carcinogenic and mutagenic effects, which informs regulatory decisions. lookchem.com

Derivatization for Advanced Research Applications

Derivatization of the this compound core structure opens avenues for advanced research by enabling the creation of novel molecules with tailored properties. These functionalized analogs are instrumental in fields ranging from materials science to medicinal chemistry.

The phenanthrene skeleton, including its chlorinated derivatives, can be functionalized through a variety of established and modern synthetic organic chemistry reactions. These methods allow for the regioselective introduction of new chemical groups, leading to a diverse array of analogs.

Common strategies for functionalization include:

Directed ortho Metalation (DoM): This powerful technique allows for the deprotonation of a site ortho (adjacent) to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. uni-muenchen.de The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. uni-muenchen.de This method is a cornerstone for creating polysubstituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are highly effective for forming new carbon-carbon bonds. thieme-connect.dersc.org This methodology can be used to couple a chlorinated phenanthrene (acting as the halide partner) with a boronic acid derivative, enabling the synthesis of complex biaryl systems. For example, the Suzuki coupling of 4-chlorophenanthrene (B3050169) with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde has been reported as a key step in the synthesis of larger, tetrabenzo-fused nanostructures. thieme-connect.de

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce acetyl groups onto the phenanthrene ring system. While the position of substitution is dictated by the directing effects of existing substituents, it has been successfully used to synthesize acetyl derivatives of 9-bromo- and 9-chlorophenanthrene. thieme-connect.com

These functionalized analogs serve as building blocks for pharmaceutically relevant molecules and advanced materials. researchgate.net For example, the synthesis of 3,9-disubstituted phenanthrenes has been explored to create analogs of N-Methyl-d-aspartate (NMDA) receptor allosteric modulators. thieme-connect.com

Table 1: Examples of Reactions for Functionalizing Chlorophenanthrene Derivatives

| Reaction Type | Starting Material Example | Reagents | Product Type | Reference |

| Suzuki Coupling | 4-Chlorophenanthrene | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, Pd(OAc)₂, SPhos, K₃PO₄ | 2-(Phenanthren-4-yl)isophthalaldehyde | thieme-connect.de |

| Friedel-Crafts Acylation | 9-Chlorophenanthrene | Acetyl Chloride, AlCl₃ | 3-Acetyl-9-chlorophenanthrene | thieme-connect.com |

| Directed ortho Metalation | Substituted Benzamide | n-BuLi, Electrophile | ortho-Functionalized Benzamide | uni-muenchen.de |

Isotopically labeled compounds are indispensable tools for mechanistic studies, metabolic fate analysis, and as internal standards for highly accurate quantification by isotope dilution mass spectrometry (IDMS). otsuka.co.jp For Cl-PAHs, the synthesis of carbon-13 (¹³C) labeled analogs provides a critical advantage in analytical chemistry.

The synthesis of ¹³C-labeled chlorophenanthrenes, such as ¹³C₆-9-chlorophenanthrene, has been accomplished and these compounds are commercially available from specialized suppliers like Cambridge Isotope Laboratories, Inc. (CIL) and Campro Scientific GmbH. d-nb.infochromachemie.co.inpharmaffiliates.com These standards are synthesized to be chemically identical to their unlabeled ("native") counterparts but have a greater mass due to the incorporation of the heavy ¹³C isotope.

In analytical methods, a known quantity of the ¹³C-labeled standard is added to a sample at the beginning of the extraction and cleanup process. d-nb.info Because the labeled standard behaves identically to the native analyte throughout sample preparation and analysis, any loss of the native analyte is mirrored by a proportional loss of the labeled standard. This allows for highly accurate correction of the final quantified amount, making IDMS the gold standard for trace environmental analysis. otsuka.co.jp These labeled compounds are crucial for studying the environmental distribution and fate of Cl-PAHs and for understanding their reaction mechanisms. researchgate.netd-nb.info

Environmental Occurrence and Fate of 2 Chlorophenanthrene

Sources and Formation Pathways in the Environment

The presence of 2-chlorophenanthrene and other chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in the environment is not due to direct industrial production but rather to their formation through various chemical processes. rivm.nl The primary pathways for their generation include high-temperature combustion events, secondary reactions of their parent compounds (Polycyclic Aromatic Hydrocarbons or PAHs) with chlorine, and processes related to water treatment. innocua.netresearchgate.net

The dominant generation process for ClPAHs, including this compound, is the reaction of parent PAHs with chlorine during pyrosynthesis. innocua.netresearchgate.netsemanticscholar.org These high-temperature processes are common in various anthropogenic activities. Inefficient combustion of organic materials is a primary source of the parent PAHs themselves. semanticscholar.org When chlorine is present, chlorinated derivatives can be formed concurrently. innocua.netsemanticscholar.org

Vehicle exhaust is a significant source of ClPAHs. innocua.netgdut.edu.cn For instance, dichloroethane, an additive in leaded fuels, has been identified as a major source of the chlorine that reacts with PAHs during combustion in automobile engines. datapdf.com Studies have confirmed the presence of a wide array of ClPAHs in vehicle exhaust emissions. innocua.netdatapdf.com

Incineration of chlorine-containing materials, such as polyvinylchloride (PVC) and other wastes, is another major pathway. semanticscholar.orggdut.edu.cn Laboratory studies on PVC combustion have shown that the levels of chlorinated derivatives of phenanthrene (B1679779) and other PAHs increase with higher furnace temperatures, with dichlorinated phenanthrene being detected at 800 °C. innocua.net The total concentration of ClPAHs was found to increase from 13.58 μg/g PVC at 600 °C to 101.95 μg/g PVC at 900 °C. semanticscholar.org Similarly, metallurgical industries and the open burning associated with electronic waste (e-waste) recycling are recognized as important emission sources of ClPAHs. gdut.edu.cnresearchgate.netresearchgate.net

This compound can be formed through the secondary reaction of its parent compound, phenanthrene, with chlorine in various environmental compartments. innocua.netresearchgate.net These reactions are not limited to high-temperature events and can occur in the atmosphere and aquatic environments. innocua.netresearchgate.net The chlorination of PAHs can proceed via electrophilic aromatic substitution, where a chlorine atom replaces a hydrogen atom on the aromatic ring. numberanalytics.com

In the atmosphere, these reactions can occur with PAHs associated with particulate matter. researchgate.net The positions on the PAH molecule where chlorination occurs are consistent with the sites having the highest frontier electron density, suggesting an electrophilic substitution mechanism. researchgate.netacs.org Gas-phase reactions of PAHs with chlorine atoms are also possible, particularly in coastal and marine boundary layers where chlorine atom concentrations can be elevated. nih.gov

In aquatic systems and soils, PAHs can react with chlorine species. innocua.net For example, experiments have demonstrated the formation of ClPAHs from the photochemical irradiation of parent PAHs in chlorine-containing solutions. researchgate.net The reaction of hydroxyl radicals (•OH) with chloride ions (Cl−) can produce chlorine radicals (•Cl), which then react with PAHs to form chlorinated derivatives. researchgate.net

The disinfection of water supplies via chlorination is a well-documented source of ClPAHs. innocua.netresearchgate.net While parent PAHs are frequently found in source waters, ClPAHs are often absent in the raw water but detected in the final tap water, indicating their formation during the treatment process. innocua.netresearchgate.net

Reactions between PAHs and chlorine (as chlorine gas or sodium hypochlorite) in water can lead to a variety of products. innocua.netnih.gov Studies have shown that at a pH below 6, these reactions tend to produce both chlorinated and oxygenated PAHs. innocua.netnih.gov At a pH above 6, oxygenated products become the major derivatives. innocua.netnih.gov The formation of ClPAHs during chlorination is a concern because some of these compounds exhibit higher toxicity than their parent PAHs. innocua.net Research has confirmed that phenanthrene is among the PAHs that can be transformed into chlorinated derivatives during water chlorination. researchgate.net

Secondary Reactions of PAHs with Chlorine in Various Matrices

Environmental Distribution and Transport

As semi-volatile organic compounds, this compound and other ClPAHs are ubiquitous in the environment. innocua.netnih.gov They have been detected in numerous environmental matrices across the globe, including in remote regions, which points to their potential for long-range atmospheric transport. nih.govnih.govilo.org

This compound is frequently identified as a dominant ClPAH congener in atmospheric samples. researchgate.netnih.govilo.org In a study conducted on the Tibetan Plateau, this compound was one of the most abundant ClPAHs detected in air, soil, and biological samples (lichens and mosses). nih.govilo.org This suggests that even remote ecosystems are impacted by these compounds, likely through atmospheric transport and deposition. nih.govilo.org

Atmospheric concentrations of ClPAHs are generally found to be orders of magnitude lower than their parent PAHs. d-nb.info A study in Japan reported that concentrations of individual ClPAHs in urban air tended to be higher in winter than in summer. acs.org Research in Central Europe measured the atmospheric deposition of ClPAHs, providing insight into their flux from the atmosphere to terrestrial and aquatic surfaces.

Below is a table summarizing atmospheric data for this compound and related compounds from various studies.

| Location | Matrix | Compound/Group | Concentration / Flux | Source |

|---|---|---|---|---|

| Tibetan Plateau | Air | Total ClPAHs | 0.78–4.16 pg/m³ | nih.govilo.org |

| Tibetan Plateau | Air | This compound | Dominant congener | nih.govilo.org |

| Urban Japan | Air Particulates | 9,10-Dichlorophenanthrene (B1359921) | 5.1 pg/m³ (annual mean) | acs.org |

| Central Europe (Regional Background) | Total Deposition | Total ClPAHs | 580 (272–962) pg/m²/day | nih.gov |

| Central Europe (Semi-urban) | Total Deposition | Total ClPAHs | 547 (351–724) pg/m²/day | nih.gov |

The widespread distribution of this compound extends to various environmental media, reflecting its persistence and the diversity of its sources.

Indoor Dust: ClPAHs have been identified in indoor dust, with particularly high levels found in dust from e-waste recycling facilities. gdut.edu.cn This highlights specialized industrial and recycling activities as potent local sources contributing to indoor environmental contamination. gdut.edu.cn

Sediments: Sediments act as a sink for many persistent organic pollutants, including ClPAHs. innocua.netresearchgate.net Studies have detected these compounds in tidal flat and river sediments. researchgate.netresearchgate.net In a highly urbanized watershed in Shenzhen, China, 9-chlorophenanthrene (B119892) was the most abundant ClPAH, with concentrations ranging from 0.51 to 289 ng/g. The presence of ClPAHs in sediments is attributed to inputs from sewage discharge, surface runoff, and atmospheric deposition.

Snow: The analysis of snow samples has also revealed the presence of ClPAHs. innocua.net The source of these compounds in snow has been linked to vehicle exhaust, indicating that atmospheric deposition during winter months contributes to their accumulation in snowpack. innocua.net

Tap Water: Low molecular weight ClPAHs, including chlorinated phenanthrenes, have been detected in tap water at concentrations typically in the nanogram-per-liter range. innocua.net One study reported a concentration of 9-chlorophenanthrene as high as 0.33 ng/L. innocua.net Their presence in treated drinking water, but not in the raw source water, strongly implicates the chlorination disinfection process as the source of this contamination. innocua.netsci-hub.se

The following table presents concentrations of this compound and its isomers found in these environmental matrices.

| Matrix | Location | Compound | Concentration Range | Source |

|---|---|---|---|---|

| Sediment | Maozhou River, China | 9-Chlorophenanthrene | 0.51–289 ng/g | |

| Soil | Tibetan Plateau | Total ClPAHs | 3.11–297 pg/g | nih.govilo.org |

| Tap Water | Not Specified | 9-Chlorophenanthrene | Up to 0.33 ng/L | innocua.net |

| Tap Water | Not Specified | Dichlorophenanthrene | 0.01 ng/L | innocua.net |

Gas-Particle Partitioning and Influence on Transport

The atmospheric transport of this compound is fundamentally governed by its partitioning between the gas and particulate phases. d-nb.info Like other semi-volatile organic compounds, chlorinated PAHs (ClPAHs) are distributed between these two phases, a process influenced by factors such as temperature and the compound's subcooled liquid vapor pressure. d-nb.infocsic.es Generally, the fraction of a ClPAH associated with particles increases as its vapor pressure decreases. d-nb.info

Studies conducted in various environments, from urban to remote mountain regions, have provided insight into this partitioning. In high mountain areas, gas-phase concentrations of PAHs are often an order of magnitude higher than particle-associated concentrations, with phenanthrene and its derivatives being dominant. csic.es However, the particulate phase is critical for long-range transport. Research indicates that soot carbon is a primary transport medium for aerosol-associated PAHs to remote locations. csic.es The partitioning process is temperature-dependent, with colder temperatures favoring association with the particle phase, which in turn affects deposition and atmospheric residence time. d-nb.infocsic.es The detection of this compound as a dominant congener in air, soil, and biota in remote areas like the Tibetan Plateau underscores the importance of particle-associated transport in its global distribution. nih.govilo.org

Table 1: Factors Influencing Gas-Particle Partitioning of this compound

| Factor | Influence on Partitioning | Effect on Transport | Source |

|---|---|---|---|

| Vapor Pressure | Compounds with lower vapor pressure have a higher tendency to adsorb to particles. | Enhances long-range transport potential via atmospheric particles. | d-nb.info |

| Temperature | Lower temperatures shift the equilibrium towards the particle phase. | Seasonal variations in transport and deposition; higher particulate load in colder months. | csic.es |

| Aerosol Composition | Adsorption is highly favorable to soot carbon (black carbon) within atmospheric aerosols. | Soot carbon acts as the main carrier for long-range atmospheric distribution. | csic.es |

Environmental Transformation and Degradation Processes

Once released into the environment, this compound is subject to several transformation and degradation processes that determine its persistence. These processes include photodegradation, chemical oxidation, and microbial breakdown. semanticscholar.orgrsc.orgmdpi.com

Photodegradation, or photolysis, is a key process for the breakdown of ClPAHs in the atmosphere and surface waters. semanticscholar.orgacs.org The decay of ClPAHs exposed to light typically follows first-order reaction rate kinetics. acs.org The photostability of different ClPAHs varies, with chlorophenanthrenes being relatively more stable than other species like 6-chlorobenzo[a]pyrene (B1618961) and 1-chloropyrene. acs.org Laboratory experiments have confirmed that the photolysis of chlorophenanthrenes can proceed through an initial abstraction (removal) of the chlorine atom, which is then followed by oxidative degradation of the remaining structure. acs.org

Hydroxyl radicals (•OH), which are highly reactive and produced photochemically in the atmosphere, play a crucial role in the degradation of PAHs and their chlorinated derivatives. semanticscholar.orgdoi.org Homogeneous gas-phase reactions initiated by hydroxyl radicals are a significant degradation pathway for volatile and semi-volatile PAHs during the daytime. semanticscholar.org The reaction mechanism often involves the electrophilic hydroxyl radical attacking the electron-rich aromatic ring. researchgate.net For chlorinated aromatic compounds, this can lead to the replacement of a chlorine atom or addition to the ring, followed by further breakdown. researchgate.netcapes.gov.br The reaction rate is influenced by the molecular structure of the specific ClPAH, as molecules with higher electron density at certain positions may react more readily with hydroxyl radicals. doi.org

Quantitative structure-property relationship (QSPR) models have been developed to predict the photodegradation half-lives (t₁/₂) of atmospheric ClPAHs based on their molecular structure. doi.orgacs.org These models reveal that the photolytic behavior is governed by specific quantum chemical parameters. doi.org Key molecular descriptors influencing the photodegradation rates of ClPAHs have been identified. doi.org For instance, higher values for the energy of the second highest occupied molecular orbital (E_HOMO+1) and the difference between the energy of the lowest unoccupied and highest occupied molecular orbitals (E_LUMO−E_HOMO) tend to result in slower photolysis. doi.org Conversely, increases in average molecular polarizability (α) and the most positive net atomic charges on a hydrogen atom lead to faster photodegradation rates. doi.org

Table 2: Influence of Molecular Descriptors on Photodegradation Half-Life of Chlorinated PAHs

| Molecular Descriptor | Description | Influence on Photodegradation Half-Life (t₁/₂) | Source |

|---|---|---|---|

| E_HOMO+1 | Energy of the second highest occupied molecular orbital | Positive correlation (higher value leads to longer t₁/₂) | doi.org |

| E_LUMO−E_HOMO | Energy gap between the lowest unoccupied and highest occupied molecular orbitals | Positive correlation (higher value leads to longer t₁/₂) | doi.org |

| α (Alpha) | Average molecular polarizability | Negative correlation (higher value leads to shorter t₁/₂) | doi.org |

| E_LUMO+E_HOMO | Related to absolute electronegativity | Negative correlation (higher value leads to shorter t₁/₂) | doi.org |

Chemical oxidation is another significant degradation pathway for this compound, particularly in aqueous systems or contaminated soils. Hypochlorous acid (HOCl), a strong oxidant, has been shown to be effective in degrading PAHs. rsc.orgresearchgate.net Studies on the parent compound, phenanthrene, demonstrate that its degradation in the presence of HOCl involves contributions from both direct oxidation by HOCl and indirect oxidation by hydroxyl radicals (•OH) that are also generated in the system. rsc.orgmdpi.com This process leads to the formation of chlorinated and oxygenated products. For example, the oxidation of phenanthrene can yield products such as 9-chlorophenanthrene and 9,10-phenanthrenedione. rsc.orgmdpi.com The degradation efficiency is influenced by parameters such as oxidant dosage, pH, and temperature. rsc.orgnih.gov Acidic conditions generally favor the degradation of PAHs in such systems. mdpi.comnih.gov

Table 3: Reactive Species in Phenanthrene Degradation by nFe⁰-Activated ClO₂ System

| Reactive Species | Oxidation Contribution | Source |

|---|---|---|

| Hypochlorous Acid (HOCl) | 52.8% | mdpi.com |

| Fe(IV) | 34.3% | mdpi.com |

| Hydroxyl Radical (•OH) | 12.9% | mdpi.com |

Note: This data is from a study on phenanthrene degradation in a specific advanced oxidation process where HOCl was a key reactive species.

Bioremediation through microbial degradation is a key natural process for the removal of PAHs from the environment. mdpi.comimrpress.com While specific studies on the microbial degradation of this compound are limited, extensive research on its parent compound, phenanthrene, demonstrates significant bioremediation potential. Numerous species of bacteria and fungi are capable of using phenanthrene as a source of carbon and energy. mdpi.comresearchgate.net Microbial consortia are often more effective than single strains. mdpi.com For example, a consortium dominated by the cyanobacterium Fischerella sp. was able to degrade up to 92% of phenanthrene within five days. mdpi.com Other bacteria identified as potential phenanthrene degraders belong to genera such as Sphingomonadaceae and Rhodobacteraceae, which have been isolated from marine environments. researchgate.net The presence of a chlorine atom on the phenanthrene structure, as in this compound, may impact the rate and extent of microbial degradation, potentially making the compound more recalcitrant than its parent PAH. However, the ability of microorganisms to degrade other chlorinated aromatic compounds, such as 2-chlorophenol, suggests that pathways for the biodegradation of this compound likely exist in the environment. nih.gov

Table 4: Examples of Microorganisms with Demonstrated Phenanthrene Degradation Capability

| Microorganism/Group | Environment/Type | Degradation Finding | Source |

|---|---|---|---|

| Fischerella sp. (dominant in a consortium) | Cyanobacteria-bacterial consortium | Degraded 92% of phenanthrene in 5 days. | mdpi.com |

| Sphingomonadaceae (Strain PHPY) | Marine bacterium | Degraded 99% of 500 mg/l phenanthrene in 15 days. | researchgate.net |

| Rhodobacteraceae (Strain SK) | Marine bacterium | Degraded 99% of 500 mg/l phenanthrene in 10 days. | researchgate.net |

| Bacillus thuringiensis | Bacteria | Degraded 99% of the PAH within seven days. | researchgate.net |

Role of Hydroxyl Radicals and Photochemical Reactions

Stability and Persistence in Different Environmental Compartments

The environmental fate of this compound, a halogenated polycyclic aromatic hydrocarbon (PAH), is governed by its stability and persistence in various environmental matrices. As a substance classified among persistent organic pollutants (POPs), its resistance to degradation is a key factor in its environmental impact. lgcstandards.commit.edu The persistence of a chemical is often characterized by its half-life in different compartments such as water, soil, sediment, and air. For a substance to be considered a POP, typical persistence criteria include a half-life of more than two months in water, or more than six months in soil or sediment. mit.edu Research into the specific degradation kinetics of this compound reveals its behavior and persistence when released into the environment.

Persistence in the Aquatic Environment

In aquatic systems, the persistence of this compound is influenced by processes such as biodegradation and partitioning to sediment. Studies have identified microbial degradation as a significant pathway for the removal of this compound.

Detailed research has shown that bacteria from the Hyphomicrobium genus, cultivated from mangrove sediments, are capable of degrading this compound. researchgate.net The degradation process follows first-order kinetics. While a specific half-life for this compound was not reported in this particular study, the research provided degradation half-lives for other halogenated PAHs under the same experimental conditions, which ranged from 0.65 to 14.1 days. researchgate.net This indicates that under favorable conditions with adapted microbial communities, this compound can be biodegraded.

The study also highlighted a critical factor influencing persistence: the presence of microplastics. The sorption of halogenated PAHs onto microplastics was found to inhibit biodegradation, thereby extending their half-lives in the aquatic environment. researchgate.net This interaction is crucial for understanding the long-term fate of this compound in polluted waters.

General properties of chlorinated PAHs suggest that they have a high potential to sorb to suspended solids and sediment due to their hydrophobicity. oregonstate.edu This partitioning behavior can reduce their bioavailability for microbial degradation and also facilitate their transport to benthic environments.

Persistence in the Atmosphere

Once in the atmosphere, the persistence of this compound is primarily determined by its susceptibility to photodegradation. Chlorinated PAHs are generally considered to be less photostable than their parent PAHs. oregonstate.edu Laboratory studies have confirmed that photolysis is a major degradation pathway for chlorinated PAHs and follows a first-order reaction model. oregonstate.edu

While specific photodegradation data for this compound is limited, research on its isomer, 9-chlorophenanthrene, provides valuable insight. A study measuring the photodegradation half-lives of various chlorinated PAHs associated with atmospheric particulates reported a half-life of 3.3 hours for 9-chlorophenanthrene. doi.org This suggests that chlorophenanthrenes can be degraded relatively quickly in the atmosphere under sunlight. The photolysis of chlorophenanthrenes is understood to proceed through an initial abstraction of the chlorine atom, followed by oxidative degradation.

| Compound | Environmental Compartment | Half-Life (t½) | Conditions | Source |

| 9-Chlorophenanthrene | Atmosphere (particulate-associated) | 3.3 hours | Photodegradation in a photoreactor simulating atmospheric wavelengths | doi.org |

This table presents the photodegradation half-life for an isomer of this compound, providing an indication of the atmospheric persistence of chlorophenanthrenes.

Persistence in Soil and Sediment

Specific experimental data on the half-life of this compound in soil and sediment compartments is scarce in the available scientific literature. However, the general behavior of chlorinated PAHs allows for an estimation of their fate.

Chlorinated PAHs exhibit physical and chemical properties, such as high organic carbon-water (B12546825) partition coefficients (Koc), that suggest a strong tendency to adsorb to soil organic matter and sediment. oregonstate.edu This strong sorption reduces their mobility and can also decrease their availability for microbial degradation, potentially leading to long-term persistence in these compartments. The general persistence criteria for POPs suggest that compounds with soil or sediment half-lives exceeding six months are of significant concern. mit.edu While a chart from a 2008 presentation lists this compound against an axis for "Soil Half-life in Months," a specific value cannot be determined from the document. mit.edu

For the parent compound, phenanthrene, reported half-lives in soil range from 16 to 35 days in different soil types. chemicalbook.in However, the addition of a chlorine atom to the structure is expected to alter its persistence, though the exact impact on the degradation rate of this compound in soil and sediment requires further specific investigation.

Biological Interactions and Toxicological Mechanisms

Comparative Toxicity and Mutagenicity with Parent PAHs and Other Halogenated Analogs

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), such as 2-chlorophenanthrene, are noted for having higher toxicities than their parent compounds. sciengine.com Structurally, Cl-PAHs are hybrids of dioxins and polycyclic aromatic hydrocarbons (PAHs), suggesting they may share similar toxicological properties. semanticscholar.org Some Cl-PAHs have demonstrated greater toxicity, including mutagenicity and aryl hydrocarbon receptor (AhR) activity, when compared to their corresponding parent PAHs. innocua.net

Studies on the mutagenicity of Cl-PAHs reveal different patterns from their parent compounds. innocua.net While parent PAHs typically require metabolic activation by the S9 enzyme system to exhibit mutagenic properties, Cl-PAHs can show direct-acting mutagenicity in the Salmonella system. innocua.net For instance, 9-chlorophenanthrene (B119892), a related isomer, is recognized for its mutagenic activity. pharmaffiliates.com The carcinogenicity of some chlorinated phenanthrenes is thought to be linked to aryl hydrocarbon receptor signaling. pharmaffiliates.comcymitquimica.com

The toxicity of chlorinated PAHs, including this compound, is influenced by both the degree of chlorination and the position of the chlorine atoms on the aromatic structure. nih.gov For lower molecular weight Cl-PAHs like chloroanthracenes and chlorophenanthrenes, toxic activity has been observed to increase with greater chlorine substitution. semanticscholar.orginnocua.net It is important to note that while phenanthrene (B1679779) itself is not mutagenic, the addition of a chlorine atom can significantly alter this characteristic. nih.gov

The ecotoxicity of this compound has also been compared to its parent compound. The median lethal concentration (LC50) provides an indication of acute toxicity to aquatic organisms.

Table 1: Comparative Aquatic Toxicity

| Compound | Log BCF | Log Kow |

|---|---|---|

| This compound | 3.63 | 5.16 |

| Phenanthrene | 3.42 | 4.46 |

Source: regulations.gov

Aryl Hydrocarbon Receptor (AhR) Activity and Related Endpoints

The aryl hydrocarbon receptor (AhR) is a key mediator of toxicity for many aromatic hydrocarbons. nih.gov Studies have shown that this compound and other Cl-PAHs can bind to and activate the AhR. researchgate.net This activation is a critical step in initiating a cascade of toxicological effects. researchgate.net

Compared to their parent PAHs, most Cl-PAHs, including chlorinated phenanthrenes, exhibit enhanced AhR-mediated activity. nih.govresearchgate.net The potency of this activity is influenced by the degree of chlorination, the position of the chlorine atoms, and the structure of the parent PAH. nih.govresearchgate.net For lower molecular weight Cl-PAHs, such as chlorophenanthrenes, AhR activity tends to increase with more chlorine substitutions. semanticscholar.orginnocua.net However, for higher molecular weight Cl-PAHs (those with more than four rings), the activity is generally lower than that of the parent compounds. semanticscholar.org

The spatial dimensions of Cl-PAHs appear to be a determining factor in their ability to activate the AhR. researchgate.net Research suggests a parabolic relationship between AhR activity and the solvent-accessible surface area of Cl-PAHs, with an optimal size for receptor binding. researchgate.net While all tested 3- to 5-ring Cl-PAHs have shown AhR activity, their potency is generally lower than that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). semanticscholar.org

It is worth noting that some studies have not observed the induction of ethoxyresorufin-O-deethylase (EROD) activity, a common indicator of AhR activation, by certain chlorinated phenanthrenes like 9-chlorophenanthrene in fish hepatocytes. unit.no This highlights the complexity and species-specific nature of AhR-mediated responses.

Bioconcentration and Bioaccumulation Potential

The tendency of a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. nih.gov For this compound, this potential is significant due to its chemical properties.

Experimental measurement of bioconcentration factors (BCFs) is often time-consuming and costly. nih.gov As a result, Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating these values. nih.gov These models use molecular descriptors to predict the logarithm of the BCF (log BCF). nih.gov

For this compound, the log BCF has been reported as 3.63. regulations.govnih.govqsardb.orgresearchgate.net QSPR models often utilize the octanol/water partition coefficient (Kow) to estimate BCF values, as there is a strong correlation between log BCF and log Kow. nih.gov For compounds with a log Kow below 6, linear regression models are generally effective. nih.gov

Table 2: Predicted and Observed Bioconcentration of this compound

| Compound | Log Kow | Observed Log BCF | Predicted Log BCF |

|---|---|---|---|

| This compound | 4.07 | 3.63 | 3.812 |

Source: insilico.eu

The bioconcentration of a chemical in an organism is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov The BCF of a chemical is a result of the interplay of these four processes. nih.gov

The uptake and accumulation of organic pollutants in fish is a significant concern because fish are a food source for many species, including humans. insilico.eu Chlorinated PAHs, being more lipophilic than their parent compounds, are readily adsorbed onto particles in the atmosphere and can enter aquatic systems. sciengine.com Studies have shown that PAHs and their derivatives sorbed to microplastics can have high bioaccessibility in the digestive system, potentially increasing health risks. researchgate.net The hydrophobicity of these compounds plays a key role in their bioaccessibility. researchgate.net Recent research has also confirmed the presence of chlorinated anthracenes, another class of Cl-PAHs, in human serum, indicating that bioaccumulation occurs in humans. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Bioconcentration Factors (BCFs)

Mechanisms of Cellular and Molecular Interactions

At the cellular level, this compound can induce harmful effects through various mechanisms, a key one being the generation of oxidative stress.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to induce oxidative stress. chemsrc.com Upon exposure to light, PAHs can absorb energy and react with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates. researchgate.net These reactive species can lead to lipid peroxidation and DNA damage. researchgate.net

The presence of a chlorine atom can influence these processes. For example, the degradation of phenanthrene in the presence of chlorine dioxide can lead to the formation of chlorinated intermediates. mdpi.com Studies on chlorinated anthracenes have shown that they can increase the production of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, indicating heightened oxidative stress. acs.org This increased oxidative stress can lead to elevated ROS production and subsequent DNA damage in lung cells. acs.org

Interaction with Biological Macromolecules

The interaction of this compound with biological macromolecules such as proteins and DNA is a significant area of toxicological research. lookchem.com While direct studies on this compound are limited, the behavior of similar chlorinated polycyclic aromatic hydrocarbons (ClPAHs) provides valuable insights. smolecule.com

Research on related compounds suggests that ClPAHs can cause oxidative damage to both DNA and proteins. chrom-china.com The lipophilic nature of these compounds allows them to penetrate cellular membranes and interact with intracellular components. eurochlor.org For instance, studies on other PAHs have shown they can form DNA adducts, leading to mutations and potential carcinogenicity. researchgate.net The presence of the chlorine atom in this compound can alter its electronic properties, potentially influencing its reactivity and ability to bind to macromolecules. ontosight.ai

The interaction with proteins is also a critical aspect of its toxicity. The binding of xenobiotics like this compound to proteins can disrupt their normal function, leading to a cascade of adverse cellular effects. eurochlor.org

Impact on Cellular Pathways and Enzyme Activity

The toxic effects of this compound and its counterparts extend to the disruption of crucial cellular pathways and enzyme activities. For example, studies on anthracene (B1667546) and its chlorinated derivatives have demonstrated that they can perturb lipid and nucleotide metabolism pathways in human hepatic cells. researchgate.net

Natural compounds have been observed to influence a variety of cellular signaling pathways, including NF-κB, MAPK, and p53, which are critical in regulating cell death and apoptosis. nih.gov The disruption of these pathways by xenobiotics can lead to uncontrolled cell proliferation and the development of cancer. nih.gov

Ecological Risk Assessment and Human Health Implications

Hazard Identification and Exposure Pathways

This compound is recognized as a hazardous substance with the potential for environmental contamination and adverse health effects. ontosight.ai As a member of the chlorinated polycyclic aromatic hydrocarbon (ClPAH) family, it is considered a persistent organic pollutant (POP) and can be found in various environmental matrices, including urban air, vehicle exhaust, water, and sediment. innocua.netnih.gov The primary route of its formation in the environment is believed to be through the reaction of its parent compound, phenanthrene, with chlorine during combustion processes. innocua.net

Human exposure to this compound can occur through several pathways. Inhalation of contaminated air particles is a significant route of exposure, particularly in urban and industrial areas. sciengine.comd-nb.info Ingestion of contaminated food and water, as well as dermal contact with contaminated soil or dust, are other potential exposure pathways. ontosight.airesearchgate.net The presence of this compound has been detected in diverse environments, from urbanized regions to remote areas like the Tibetan Plateau, indicating its potential for long-range atmospheric transport. researchgate.netresearchgate.net

Risk Characterization in Contaminated Environments

The characterization of risks associated with this compound in contaminated environments involves assessing its potential to cause harm to ecosystems and human populations. rivm.nl Some ClPAHs have been shown to exhibit greater toxicity, including mutagenicity and aryl hydrocarbon receptor (AhR) activity, than their parent PAHs. innocua.net

Ecological risk assessment for similar compounds, such as chlorophenols, indicates that they can be persistent in aquatic environments and are readily absorbed by aquatic organisms, leading to toxic effects. ykcs.ac.cn The risk to human health is also a significant concern. Polycyclic aromatic hydrocarbons and their halogenated derivatives are known for their carcinogenic properties. ontosight.aiinnocua.net Exposure to these compounds has been linked to an increased risk of cancer. researchgate.net

Risk assessments in contaminated areas often involve measuring the concentrations of these pollutants in different environmental media and using this data to estimate potential human exposure levels and the associated health risks. researchgate.net For instance, the toxic equivalency quotients (TEQs) for some ClPAHs in dust from e-waste recycling facilities have been found to be higher than their parent PAHs, suggesting a greater potential for harm. researchgate.net

Analytical Methodologies for 2 Chlorophenanthrene Research

Sample Preparation Techniques for Diverse Environmental Matrices

Given that 2-chlorophenanthrene is often found in complex matrices at trace levels, effective sample preparation is essential to isolate the analyte and remove interfering substances before instrumental analysis.

The choice of extraction method is highly dependent on the sample matrix. For solid and semi-solid samples, several established techniques are employed to efficiently extract chlorinated PAHs, including this compound.

Dust, Soil, and Sediment: Common extraction methods for these matrices include Soxhlet extraction, accelerated solvent extraction (ASE), and ultrasonic extraction. researchgate.net Solvents such as dichloromethane (B109758) (DCM), hexane (B92381), acetone (B3395972), toluene, or mixtures thereof are frequently used. researchgate.net For instance, a method for analyzing chlorinated PAHs in soil involved pressurized liquid extraction (PLE) using a mixture of water and acetone at an elevated temperature of 150°C. researchgate.net Microwave-assisted extraction (MAE) has also been shown to be effective for extracting PAHs from soils and sediments, often with reduced solvent consumption and extraction time compared to traditional methods like Soxhlet. edpsciences.org

Air: Analysis of airborne this compound involves sampling both the particulate and gaseous phases. Particles are typically collected on glass microfiber filters (GFF), while the gaseous phase is trapped on a sorbent like XAD resin. nih.gov The analytes are then extracted from these media. Soxhlet extraction of the XAD sorbent and vortex/shaking extraction of the filters with dichloromethane are common procedures. nih.gov

Water: Due to the low water solubility of this compound, analyzing aqueous samples requires a pre-concentration step. d-nb.info Solid-phase extraction (SPE) is the most widely used technique. epa.govyoutube.comresearchgate.net Water samples are passed through a cartridge containing a solid sorbent, such as C18-bonded silica (B1680970) or a styrene-divinylbenzene (SDB) polymer, which retains the hydrophobic analytes. researchgate.netphenomenex.comnih.gov The retained compounds, including this compound, are then eluted from the cartridge with a small volume of an organic solvent like dichloromethane and hexane. researchgate.net

Biological Samples: The analysis of biological tissues is complicated by the high lipid content. Extraction methods must efficiently recover the target analyte while minimizing co-extraction of fats. Techniques like accelerated solvent extraction (ASE) and ultrasonic extraction with dichloromethane and/or acetone are used. researchgate.netunit.no For samples with particularly high fat content, such as certain fish tissues or oils, specialized cleanup procedures are paramount following extraction. d-nb.info

A summary of common extraction techniques for this compound is presented in the table below.

| Matrix | Extraction Method | Common Solvents | Reference(s) |

| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet, Ultrasonic, Microwave-Assisted Extraction (MAE) | Dichloromethane, Acetone, Hexane, Toluene | researchgate.netresearchgate.netedpsciences.org |

| Air (Filters/Sorbents) | Soxhlet, Shaking/Vortex | Dichloromethane (DCM) | nih.gov |

| Water | Solid-Phase Extraction (SPE) | Elution with Dichloromethane, Hexane | researchgate.netphenomenex.comnih.gov |

| Biological Tissues | Accelerated Solvent Extraction (ASE), Ultrasonic Extraction | Dichloromethane, Acetone | researchgate.netunit.no |

| Dust | Soxhlet, Accelerated Solvent Extraction (ASE), Ultrasonic Extraction | Hexane, Dichloromethane, Acetone | researchgate.net |

Crude extracts from environmental samples are complex mixtures containing numerous compounds that can interfere with chromatographic analysis. Therefore, cleanup and purification steps are mandatory to isolate the fraction containing this compound.

Adsorption Chromatography: A widely used cleanup technique involves column chromatography with an adsorbent like silica gel. researchgate.netresearchgate.net The extract is passed through a column packed with silica, and different solvent mixtures (e.g., hexane and dichloromethane) are used to elute fractions of varying polarity. nih.gov This helps in separating the PAHs and their chlorinated derivatives from more polar or less polar interfering compounds.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is essential for purifying extracts from high-fat matrices like biological tissues and some food products. d-nb.infounit.nogilson.com This technique separates molecules based on their size. azom.com The sample extract is passed through a column containing porous gel beads. Large molecules, such as lipids and proteins, cannot enter the pores and elute quickly, while smaller molecules like this compound penetrate the pores, resulting in a longer retention time and effective separation from the high-molecular-weight interferences. gilson.comazom.com For samples containing very high amounts of fat (up to 4 grams), a two-dimensional GPC (2D-GPC) system can be employed for enhanced separation capacity. d-nb.info

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography or enhanced detectability. slideshare.net For many chlorinated PAHs, including this compound, direct analysis by sensitive methods like GC-MS is common, and derivatization is generally not required. chrom-china.com The inherent properties of these compounds are often suitable for direct detection. However, for other classes of chlorinated compounds like chlorophenols, derivatization (e.g., silylation) is a crucial step to block polar functional groups and improve chromatographic behavior. umanitoba.ca While not a standard procedure for this compound, the principle remains an important tool in analytical chemistry for compounds that are otherwise difficult to analyze. google.com

Cleanup and Purification Procedures

Chromatographic Separation Techniques

Following extraction and cleanup, the purified sample extract is analyzed using high-resolution chromatographic techniques to separate this compound from other compounds, particularly its isomers, and to quantify it.

Gas chromatography is the cornerstone for the analysis of semi-volatile compounds like this compound.

Gas Chromatography (GC): Typically, a GC system is coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) for highly selective and sensitive detection. nih.gov The separation is performed on a long capillary column, such as a DB-5MS (a non-polar column), which separates compounds based on their boiling points and interaction with the stationary phase. nih.govresearcher.life GC-MS/MS provides even greater selectivity by monitoring specific fragmentation transitions of the target analyte, reducing background noise and improving detection limits in complex matrices. nih.gov

Two-Dimensional Gas Chromatography (GC×GC): Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional single-column GC. umanitoba.ca This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar or polar column) connected by a modulator. researcher.life The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a highly detailed, structured two-dimensional chromatogram. GC×GC is particularly advantageous for separating isomeric PAHs and their derivatives, which often co-elute in one-dimensional GC systems. researcher.life This enhanced resolution is critical for the accurate identification and quantification of specific congeners like this compound in complex environmental mixtures.

The table below outlines typical GC column configurations used in the analysis of chlorinated PAHs.

| Technique | Primary Column (1D) | Secondary Column (2D) | Detector | Reference(s) |

| GC-MS/MS | DB-5MS (60m) | N/A | Triple Quadrupole MS | nih.gov |

| GC×GC-HRTOF-MS | DB-5MS type | Mid-polar or Polar type | High-Resolution Time-of-Flight MS | umanitoba.caresearcher.life |

While GC-MS is the predominant technique for the final quantification of this compound in environmental samples, High-Performance Liquid Chromatography (HPLC) plays a significant role in related research applications. HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. mdpi.com It has been used to monitor the progress of reactions involving PAHs, such as their aqueous chlorination, and to check the purity of standards. nih.govlookchem.com In some studies, reversed-phase HPLC has been employed to separate and analyze the products of photoirradiation experiments on 9-chlorophenanthrene (B119892) and other halo-PAHs. mdpi.com Furthermore, HPLC is the underlying technology for Gel Permeation Chromatography (GPC) systems used in sample cleanup. azom.comresearcher.life

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC)

Spectrometric Detection and Identification

Spectrometric methods are central to the identification and quantification of this compound. These techniques provide high sensitivity and selectivity, which are essential for analyzing complex environmental samples where the compound may be present at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC), is a powerful tool for the analysis of this compound. d-nb.infogdut.edu.cn GC-MS and GC-MS/MS are widely employed for the separation and detection of chlorinated PAHs in environmental samples. d-nb.infogdut.edu.cn

The choice between low-resolution mass spectrometry (LRMS) and high-resolution mass spectrometry (HRMS) significantly impacts the quality of data in this compound analysis. LRMS, often performed on quadrupole instruments, can sometimes be hampered by insufficient resolution, leading to signal superimposition and increased background noise. d-nb.info

Conversely, HRMS offers a significant advantage by providing a much-improved signal-to-noise ratio, which can lead to lower detection limits. d-nb.info For halogenated compounds like this compound, HRMS can achieve a detection strength up to 1000 times greater than LRMS. d-nb.info The application of a mass spectrometric resolution of R > 10,000, similar to that required for dioxin analysis, has been adopted for the analysis of chlorinated PAHs to ensure high-quality data. d-nb.info Techniques like GC-Orbitrap mass spectrometry provide high-resolution accurate mass (HRAM) data, which, when combined with isotopic pattern scoring and molecular ion confirmation, offers high confidence in the identification of chlorinated PAHs. envirosymposium.group

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Resolution | Lower, potential for signal superimposition | High (e.g., >10,000), better signal resolution |

| Signal-to-Noise Ratio | Lower | Significantly higher |

| Detection Limits | Higher | Lower, increased sensitivity |

| Confidence in Identification | May be lower due to interferences | High, especially with accurate mass and isotopic patterns |

| Typical Instruments | Quadrupole devices | Double-focusing sector-field, Orbitrap |

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a robust and sensitive alternative to GC-HRMS for the analysis of persistent organic pollutants (POPs), including this compound. d-nb.info This technique operates in multiple reaction monitoring (MRM) mode, which significantly enhances selectivity and sensitivity, allowing for the quantification of trace levels of analytes in complex matrices. d-nb.infolcms.cz The use of GC-MS/MS can satisfy the stringent methodological requirements for determining POPs in various environmental samples such as air, soil, and even human milk. d-nb.info The enhanced selectivity of MRM helps to eliminate matrix interferences, leading to more robust data and a more streamlined review process. lcms.cz

In tandem mass spectrometry (MS/MS), the identification of specific precursor and product ions is fundamental to the selective detection of this compound. lcms.cz For most chlorinated PAHs, the molecular ions, specifically the [M]•+ and [M+2]•+ isotopic peaks, are the most intense and are therefore selected as the precursor ions in the first quadrupole. d-nb.info These precursor ions are then fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. lcms.cz

A common fragmentation pathway for chlorinated PAHs involves the loss of one or two halogen atoms. d-nb.info For this compound, a typical MRM transition involves the precursor ion at a mass-to-charge ratio (m/z) of 212.0 and a product ion at m/z 176.1, corresponding to the loss of a chlorine atom. nih.gov The presence of the [M+2]•+ isotope peak at m/z 214.0, also fragmenting to m/z 176.1, provides further confirmation of the presence of a chlorine atom. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 212.0 | 176.1 | 30 |

| This compound | 214.0 | 176.1 | 30 |

Data sourced from a study on the atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons. nih.gov

Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Selectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including this compound. wikipedia.orgrsc.orgsigmaaldrich.com While mass spectrometry provides information on the mass-to-charge ratio and elemental composition, NMR spectroscopy offers detailed insights into the chemical environment of each atom within the molecule. rsc.orguni-jena.de

By analyzing the chemical shifts, coupling constants, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms and the position of the chlorine substituent on the phenanthrene (B1679779) backbone can be definitively determined. wikipedia.org Two-dimensional NMR techniques, such as COSY and HSQC, can further establish correlations between neighboring protons and between protons and their directly attached carbons, respectively, providing conclusive structural confirmation. wikipedia.org

Method Validation and Quality Assurance

To ensure the reliability and accuracy of data in this compound research, rigorous method validation and quality assurance (QA) protocols are essential. d-nb.infobuyandsell.gc.ca These procedures are critical for producing defensible data for environmental monitoring and risk assessment. sciengine.comresearchgate.net

Method validation typically involves the assessment of several key parameters:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Method Detection Limits (MDLs): Determining the lowest concentration of this compound that can be reliably detected by the analytical method. buyandsell.gc.ca

Precision and Accuracy: Assessed through the analysis of replicate samples and certified reference materials (CRMs) to evaluate the reproducibility and closeness of the measured value to the true value. buyandsell.gc.ca

Recoveries: Spiking samples with a known amount of this compound standard to determine the efficiency of the extraction and cleanup procedures. d-nb.info

Computational and Theoretical Chemistry Studies of 2 Chlorophenanthrene

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of 2-chlorophenanthrene.

DFT calculations are used to predict a variety of molecular properties that are crucial for understanding the behavior of this compound. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting chemical reactivity. doi.org For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests greater stability. doi.org

Studies have shown that computational chemistry can be a valuable tool for determining certain physicochemical properties of disinfection byproducts like chlorinated polycyclic aromatic hydrocarbons (PAHs). researchgate.net The reactivity of PAHs and their derivatives is often related to their chemical hardness, a property that can be calculated using DFT. researchgate.net For example, PAHs with higher HOMO energies are generally more reactive as nucleophiles. researchgate.net The positions of chlorination in detected chlorinated PAHs have been found to be consistent with locations where the frontier electron density, calculated by theoretical methods, is high. acs.org

Other calculated properties include the molecular electrostatic potential (MESP), which identifies the regions of a molecule that are electron-rich or electron-poor. mdpi.com These regions are indicative of sites susceptible to electrophilic or nucleophilic attack. mdpi.com For example, red-colored regions on an MESP map indicate negative potential and are prone to electrophilic attack, while blue regions represent positive potential and are likely sites for nucleophilic attack. mdpi.com

Table 1: Computed Properties of this compound

| Property | Value | Method/Source |

| Molecular Weight | 212.67 g/mol | PubChem 2.2 nih.gov |

| XLogP3 | 5.4 | XLogP3 3.0 nih.gov |

| Monoisotopic Mass | 212.0392780 Da | PubChem 2.2 nih.gov |

| Boiling Point | 370.1 °C at 760 mmHg | LookChem lookchem.com |

| Density | 1.253 g/cm³ | LookChem lookchem.com |

| Refractive Index | 1.717 | LookChem lookchem.com |

This table is interactive. Click on the headers to sort the data.

DFT calculations are pivotal in elucidating the mechanisms of reactions involving this compound, such as its formation via chlorination of phenanthrene (B1679779) and its subsequent degradation. During water chlorination, PAHs can be attacked by hypochlorous acid (HOCl) in an electrophilic substitution reaction to form chlorinated PAHs. researchgate.net The formation of different products can be influenced by the reaction mechanism; for example, single electron transfer followed by nucleophilic addition often leads to oxygenated products, whereas electrophilic attack typically results in chlorination. researchgate.net

Computational studies have helped to explain the formation of various chlorinated and oxygenated PAH derivatives during disinfection processes. researchgate.net The reactivity of parent PAHs and the distribution of their transformation products can be predicted using electronic structure theory. researchgate.net For instance, the degradation of phenanthrene initiated by OH radicals in the atmosphere has been investigated using DFT, revealing pathways to various oxygenated products. researchgate.net

In the context of degradation, computational chemistry can help predict the fate of chlorinated PAHs. For example, the photolysis of chlorophenanthrenes has been shown to proceed through an initial abstraction of the chlorine atom, followed by oxidative degradation. acs.org Furthermore, the degradation of phenanthrene in a ClO₂/nFe⁰ system was found to produce different intermediates than in a ClO₂-alone system, with computational tools being used to estimate the lower toxicity of the intermediates from the combined system. mdpi.com

Prediction of Molecular Properties and Reactivity

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and interactions of this compound over time, providing a dynamic perspective on its behavior.

While the basic planar structure of the phenanthrene backbone is well-established, molecular modeling can be used to investigate subtle conformational details and how they might be influenced by the chlorine substituent and interactions with the environment. For larger, more flexible molecules, conformational analysis is crucial for understanding their properties and reactivity. researchgate.netle.ac.uk DFT calculations are often employed to determine the lowest energy geometries of molecules. researchgate.net

A significant application of molecular dynamics is simulating the interaction of this compound with biological macromolecules. Although specific simulations for this compound are not widely documented in the provided search results, the general methodology is well-established. Such simulations can predict how the compound might bind to receptors or enzymes, which is a key step in understanding its potential biological activity and toxicity. For example, the toxic effects of many aromatic hydrocarbons are mediated through the aryl hydrocarbon receptor (AhR). semanticscholar.org Molecular docking studies, a form of molecular modeling, can predict the binding affinity and orientation of a ligand like this compound within the active site of a protein, such as DNA topoisomerase II. mdpi.com

Investigation of Molecular Structure and Conformations

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively.

These models are particularly valuable for predicting the properties of untested chemicals, saving time and resources. doi.orgnih.gov For chlorinated PAHs, QSPR models have been developed to predict important environmental parameters like photodegradation half-lives. doi.org These models often use quantum chemical descriptors, which are properties calculated from the molecular structure, such as the energies of molecular orbitals. doi.org

A QSPR study on the photodegradation of chlorinated PAHs found that factors like the energies of the second highest occupied and lowest unoccupied molecular orbitals, average molecular polarizability, and the HOMO-LUMO energy gap were significant in predicting their half-lives in the atmosphere. doi.org Another QSPR study focused on modeling the bioconcentration factors (BCF) of non-ionic organic compounds, including this compound. nih.gov This study used descriptors related to volume, connectivity, and surface tension to predict the tendency of these chemicals to accumulate in living organisms. nih.gov The log BCF for this compound was reported as 3.63 in one such study. nih.govresearchgate.net

Correlation of Molecular Descriptors with Environmental Fate and Biological Activity

The environmental fate and biological activity of this compound are intrinsically linked to its molecular structure. Computational studies utilize molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to establish these connections through methods like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govregulations.gov

A primary descriptor used to predict environmental behavior is the octanol/water partition coefficient (Kow) , which measures a chemical's hydrophobicity. nih.govregulations.gov For this compound, a high log Kow value indicates a tendency to partition from water into organic phases, such as sediment and the fatty tissues of organisms. regulations.govnih.gov This descriptor is a cornerstone for predicting bioaccumulation potential. regulations.gov

Molecular connectivity indices (MCI) are another important class of descriptors. These topological indices represent the degree of branching and complexity of a molecule's carbon skeleton and have been successfully correlated with various physicochemical properties, including the bioconcentration factor (BCF). insilico.eu For instance, the second-order valence chi index (2χv) has been used in parabolic models to correlate with the logBCF of some halogenated hydrocarbons. insilico.eu

Quantum chemical descriptors, derived from methods like the semi-empirical PM3 algorithm, provide detailed electronic information about a molecule. doi.org These descriptors are critical for understanding reactivity and degradation pathways. Key quantum descriptors include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). The energy gap between these orbitals (ELUMO−EHOMO) is a measure of molecular stability; a larger gap suggests greater stability. doi.org For chlorinated PAHs (ClPAHs), descriptors such as the energy of the second highest occupied molecular orbital (ELUMO−1), the energy of the second highest occupied molecular orbital (EHOMO+1), and average molecular polarizability (α) have been shown to be main factors affecting their photodegradation half-lives. doi.org

| Descriptor Category | Specific Descriptor | Relevance to this compound's Fate and Activity |

| Physicochemical | Octanol/Water Partition Coefficient (log Kow) | Indicates hydrophobicity and potential for bioaccumulation in organisms and sorption to sediment. nih.govregulations.gov |

| Topological | Molecular Connectivity Indices (e.g., 2χv) | Correlates molecular structure and branching with properties like the bioconcentration factor (BCF). insilico.eu |

| Quantum Chemical | EHOMO / ELUMO / Energy Gap | Relates to the molecule's reactivity and stability, influencing degradation processes. A larger gap suggests higher stability. doi.org |

| Quantum Chemical | Average Molecular Polarizability (α) | Affects intermolecular interactions and has been linked to photodegradation rates of ClPAHs. doi.org |

| Quantum Chemical | Net Atomic Charges on Atoms (e.g., Q H +) | Provides insight into the sites susceptible to electrophilic or nucleophilic attack, influencing reaction pathways. doi.org |

This table summarizes key molecular descriptor types and their significance in predicting the environmental behavior of this compound based on computational studies.

Prediction of Photodegradation Rates and Bioconcentration Factors

Computational models are instrumental in estimating how long this compound persists in the environment and its tendency to accumulate in aquatic life.

Photodegradation Rates: Photodegradation is a primary pathway for the breakdown of PAHs and their chlorinated derivatives in the environment. doi.orgsemanticscholar.org QSPR models have been developed to predict the photodegradation half-lives (t1/2) of ClPAHs in the atmosphere. doi.org These models use quantum chemical descriptors calculated using semi-empirical methods like PM3. doi.org

Studies on a series of ClPAHs revealed that the main factors influencing their photodegradation half-lives are the energies of frontier orbitals (ELUMO−1, EHOMO+1), the HOMO-LUMO gap, average molecular polarizability (α), and the most positive net atomic charge on a hydrogen atom. doi.org Specifically, ClPAHs with higher values for ELUMO−1, EHOMO+1, and the HOMO-LUMO energy gap tend to break down more slowly. Conversely, higher polarizability (α) is associated with faster photodegradation rates. doi.org Laboratory experiments confirm that the photolysis of chlorophenanthrenes can proceed through an initial abstraction of the chlorine atom. acs.org

Bioconcentration Factors (BCF): The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. nih.gov Experimental measurement of BCF is a complex and lengthy process, making predictive models highly valuable. nih.gov For nonionic organic compounds like this compound, QSPR models are frequently used to estimate BCF values. nih.gov

The most common approach relates the BCF to the octanol/water partition coefficient (Kow). nih.govregulations.gov Linear regression models between log BCF and log Kow are often sufficient for chemicals with moderate hydrophobicity (log Kow < 6). nih.gov For this compound, which has a computed XLogP3 value of 5.4, such a linear relationship is relevant. nih.gov More advanced models may also incorporate polarity correction factors to account for polar functional groups or use non-linear regression for highly hydrophobic compounds. nih.govinsilico.eu In one study, the experimental log BCF for this compound was determined to be 3.63. nih.govregulations.gov